molecular formula C8H5BrF3NO2 B071457 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene CAS No. 180146-67-2

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B071457
CAS No.: 180146-67-2
M. Wt: 284.03 g/mol
InChI Key: LQIQSFGFVNXGHW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

“1-(Bromomethyl)-4-(trifluoromethyl)benzene” is considered hazardous. It causes severe skin burns and eye damage. It’s advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene typically involves the bromination of 3-nitro-5-(trifluoromethyl)toluene. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination of the methyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Reduction: 1-(Aminomethyl)-3-nitro-5-(trifluoromethyl)benzene.

    Oxidation: 3-Nitro-5-(trifluoromethyl)benzoic acid.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is primarily determined by its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

    1-(Bromomethyl)-3-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    1-(Bromomethyl)-3-(trifluoromethyl)benzene:

    3-Nitro-5-(trifluoromethyl)toluene: Lacks the bromomethyl group, leading to different synthetic applications.

Uniqueness: 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of bromomethyl, nitro, and trifluoromethyl groups on a single benzene ring. This unique combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIQSFGFVNXGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595208
Record name 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180146-67-2
Record name 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [3-nitro-5-(trifluoromethyl)phenyl]methanol (13.15 g, 59.5 mmol) in DCM (200 mL) at 0° C. was added PPh3 (18.7 g, 71.4 inmol) and CBr4 (21.7 g, 65.4 mmol). The reaction mixture was allowed to stir and warm to rt overnight. The reaction mixture was poured directly onto a pad of silica and the eluant was concentrated to give 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene as a yellow oil (40 g, 689%).
Quantity
13.15 g
Type
reactant
Reaction Step One
Name
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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